molecular formula C34H36N6O2S2 B12713228 Hydrazinecarbothioamide, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- CAS No. 124041-21-0

Hydrazinecarbothioamide, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)-

Cat. No.: B12713228
CAS No.: 124041-21-0
M. Wt: 624.8 g/mol
InChI Key: YNFXZUZAKQVFOC-CBSZVXRSSA-N
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Description

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydrazinecarbothioamide groups linked to a 1,2-diphenyl-1,2-ethanediylidene core, with additional N-((4-ethoxyphenyl)methyl) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- typically involves the condensation of appropriate hydrazinecarbothioamide derivatives with 1,2-diphenyl-1,2-ethanediylidene precursors under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may yield hydrazinecarbothioamide derivatives with altered oxidation states.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce hydrazinecarbothioamide derivatives with different oxidation states. Substitution reactions can result in a wide range of products with varying functional groups.

Scientific Research Applications

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound’s properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2,2’-(1-methyl-1,2-ethanediylidene)bis-
  • Hydrazinecarbothioamide, 2,2’-[1-(2-ethoxyethyl)-1,2-ethanediylidene]bis[N-[(4-ethoxyphenyl)methyl]-
  • Hydrazinecarbothioamide, 2,2’-[1-(2-ethoxyethyl)-1,2-ethanediylidene]bis[N-[(3-bromo-4-methoxyphenyl)methyl]-

Uniqueness

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)- stands out due to its specific structural features, such as the presence of diphenyl groups and ethoxyphenyl substituents

Properties

CAS No.

124041-21-0

Molecular Formula

C34H36N6O2S2

Molecular Weight

624.8 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-ethoxyphenyl)methylcarbamothioylhydrazinylidene]-1,2-diphenylethylidene]amino]thiourea

InChI

InChI=1S/C34H36N6O2S2/c1-3-41-29-19-15-25(16-20-29)23-35-33(43)39-37-31(27-11-7-5-8-12-27)32(28-13-9-6-10-14-28)38-40-34(44)36-24-26-17-21-30(22-18-26)42-4-2/h5-22H,3-4,23-24H2,1-2H3,(H2,35,39,43)(H2,36,40,44)/b37-31+,38-32+

InChI Key

YNFXZUZAKQVFOC-CBSZVXRSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CNC(=S)N/N=C(/C(=N/NC(=S)NCC2=CC=C(C=C2)OCC)/C3=CC=CC=C3)\C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=S)NN=C(C2=CC=CC=C2)C(=NNC(=S)NCC3=CC=C(C=C3)OCC)C4=CC=CC=C4

Origin of Product

United States

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